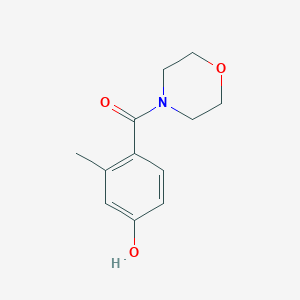
(4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanone
Übersicht
Beschreibung
4-Hydroxy-2-methylacetophenone is a member of the class of acetophenones that is acetophenone substituted by a hydroxy group at position 4 and a methyl group at position 2 . Its molecular formula is C9H10O2 and it has a molecular weight of 150.1745 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methylacetophenone is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
4-Hydroxy-2-methylacetophenone has a melting point of 127°C to 132°C and a boiling point of 313°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound (4-Hydroxy-2-methylphenyl)-morpholin-4-yl-methanone, through its derivative HG-10-102-01, has been investigated for its potential as a PET imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process involved several steps, including O-[11C]methylation, to produce the tracer [11C]HG-10-102-01, which demonstrated high radiochemical purity and specific activity, making it a promising candidate for in vivo imaging of LRRK2 in Parkinson's disease patients (Wang, Gao, Xu, & Zheng, 2017).
Antineoplastic Activity
Novel morpholine conjugated benzophenone analogues, synthesized from (4-Hydroxy-aryl)-aryl methanones, have shown significant anti-proliferative activity against various neoplastic cells, including mouse and human cell lines. These compounds, particularly those with specific substituents on the benzophenone ring, demonstrated potent antimitogenic activity and the ability to induce apoptosis in cancer cells through caspase-activated DNase, highlighting their potential as antineoplastic agents (Al‐Ghorbani et al., 2017).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including compounds with morpholine structures, have shown promising antioxidant activities. These compounds were assessed through various assays and compared to standard antioxidants, revealing their effective radical scavenging and antioxidant capabilities, making them potential candidates for further research in oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Synthetic Methodologies
Research into synthetic methodologies involving morpholine derivatives has led to the development of efficient synthetic routes and the exploration of their chemical properties. For instance, the microwave-assisted synthesis of mono- and disubstituted 4-Hydroxyacetophenone derivatives via Mannich reaction has been optimized, offering a more environmentally friendly and efficient approach to synthesizing these compounds, which could have implications in various fields of chemistry and pharmacology (Aljohani et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-hydroxy-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-8-10(14)2-3-11(9)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURULOAGVXNQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-2-methyl-phenyl)-morpholin-4-yl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



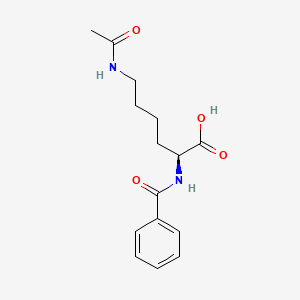
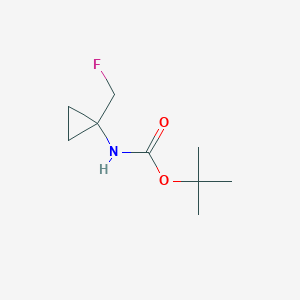
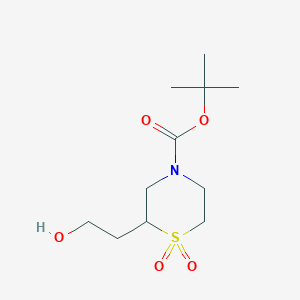
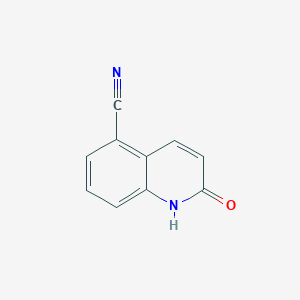

![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)
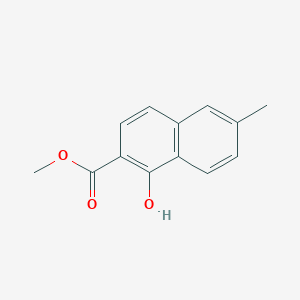
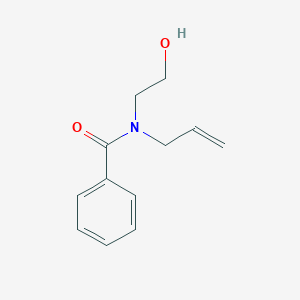
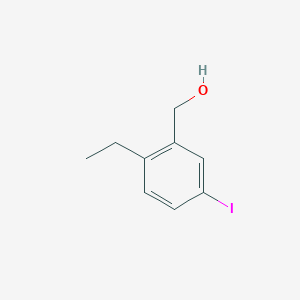
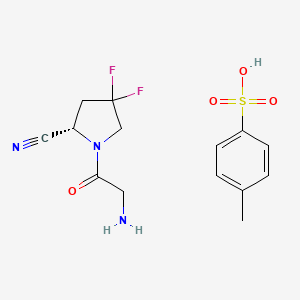
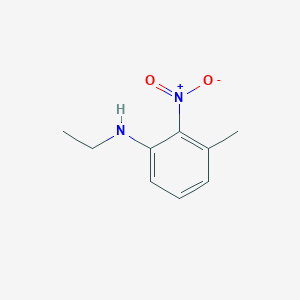
![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)